Cas no 46969-53-3 (9-Fluorenyl methacrylate)

9-Fluorenyl methacrylate is a specialized methacrylate monomer featuring a fluorenyl group, which imparts unique properties for advanced polymer applications. Its key advantages include enhanced photolithographic performance due to the fluorenyl moiety's ability to improve etch resistance and thermal stability. The monomer is particularly valuable in photoresist formulations for semiconductor manufacturing, where high-resolution patterning is critical. Additionally, its reactivity allows for copolymerization with other monomers, enabling tailored material properties such as adjusted solubility and mechanical strength. The compound's robust aromatic structure also contributes to improved durability in high-performance coatings and adhesives. Suitable for controlled polymerization techniques, it offers precise molecular weight control in synthetic applications.
9-Fluorenyl methacrylate structure
9-Fluorenyl methacrylate structure
Product name:9-Fluorenyl methacrylate
CAS No:46969-53-3
MF:C17H14O2
MW:250.291864871979
CID:2602369
PubChem ID:329764806

9-Fluorenyl methacrylate Chemical and Physical Properties

Names and Identifiers

    • 9H-fluoren-9-yl 2-methylprop-2-enoate
    • 9-FMA
    • FMA
    • 46969-53-3
    • 9-Fluorenyl methacrylate, 97%
    • 9-Fluorenyl methacrylate
    • 663-530-7
    • SCHEMBL2775729
    • IFAFXDPXPSZLKZ-UHFFFAOYSA-N
    • DTXSID80623655
    • MDL: MFCD18781862
    • Inchi: InChI=1S/C17H14O2/c1-11(2)17(18)19-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,1H2,2H3
    • InChI Key: IFAFXDPXPSZLKZ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 250.099379685Da
  • Monoisotopic Mass: 250.099379685Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Melting Point: 60-65 °C

9-Fluorenyl methacrylate Security Information

  • Symbol: GHS09
  • Signal Word:Warning
  • Hazard Statement: H410
  • Warning Statement: P273-P501
  • Hazardous Material transportation number:UN 3077 9 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 50/53
  • Safety Instruction: 60-61
  • Hazardous Material Identification: N
  • Storage Condition:2-8°C

9-Fluorenyl methacrylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
733342-5G
9-Fluorenyl methacrylate
46969-53-3 97%
5G
¥1457.88 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
733342-1G
9-Fluorenyl methacrylate
46969-53-3 97%
1G
¥425.21 2022-02-24

9-Fluorenyl methacrylate Related Literature

Additional information on 9-Fluorenyl methacrylate

Introduction to 9-Fluorenyl methacrylate (CAS No. 46969-53-3): Applications and Recent Research Developments

9-Fluorenyl methacrylate, with the chemical identifier CAS No. 46969-53-3, is a specialized organic compound that has garnered significant attention in the field of advanced materials and pharmaceutical chemistry. This compound, characterized by its fluorene moiety and methacrylate functional group, exhibits unique chemical properties that make it highly valuable for a variety of applications, particularly in polymer chemistry, drug delivery systems, and biomedical imaging. The fluorene group, known for its rigid planar structure and excellent photophysical properties, contributes to the compound's stability and functionality, while the methacrylate group facilitates polymerization processes, making it a versatile building block for synthetic chemistry.

The structure of 9-Fluorenyl methacrylate consists of a fluorene core substituted with a methacrylate ester at the 9-position. This arrangement imparts both thermal stability and reactivity, allowing for controlled modifications and functionalizations. The compound's ability to undergo radical polymerization makes it particularly useful in the synthesis of high-performance polymers, including those used in optoelectronic devices and coatings. Additionally, its fluorescence characteristics have opened avenues for applications in bioimaging and fluorescent probes.

In recent years, 9-Fluorenyl methacrylate has been extensively studied for its potential in pharmaceutical applications. Its incorporation into drug delivery systems has shown promise in enhancing the bioavailability and targeted delivery of therapeutic agents. The fluorene moiety can be engineered to interact with biological targets, while the methacrylate group allows for covalent binding or controlled release mechanisms. For instance, researchers have explored its use in developing microparticles and nanoparticles that can encapsulate drugs and release them in a controlled manner within target tissues.

One of the most exciting developments involving 9-Fluorenyl methacrylate is its role in the creation of advanced biomaterials. The compound's compatibility with biodegradable polymers has led to the development of novel wound dressings and tissue engineering scaffolds. These materials can be tailored to promote cell growth and integration while maintaining structural integrity. The fluorescence properties of 9-Fluorenyl methacrylate also enable real-time monitoring of tissue regeneration processes, providing valuable insights into wound healing dynamics.

Furthermore, 9-Fluorenyl methacrylate has found applications in the field of optoelectronics due to its excellent light-emitting properties. The fluorene core serves as an efficient host for phosphorescent or fluorescent dyes, making it suitable for use in organic light-emitting diodes (OLEDs), solar cells, and light-emitting polymers (LEPs). Researchers have demonstrated that incorporating 9-Fluorenyl methacrylate into these systems can enhance device performance by improving charge transport and light outcoupling efficiency.

The latest research on 9-Fluorenyl methacrylate has also focused on its potential as a crosslinking agent in dental composites. Its ability to form stable polymers with high thermal resistance makes it an ideal candidate for improving the durability and mechanical properties of dental restorations. Studies have shown that composites containing 9-Fluorenyl methacrylate exhibit superior resistance to fracture and wear compared to traditional materials.

In conclusion, 9-Fluorenyl methacrylate (CAS No. 46969-53-3) is a multifunctional compound with broad applications across multiple industries. Its unique chemical properties have enabled advancements in pharmaceuticals, biomaterials, optoelectronics, and dental sciences. As research continues to uncover new possibilities for this compound, its role in developing innovative technologies is expected to grow even further.

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